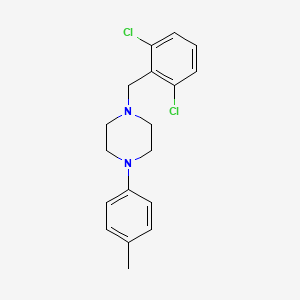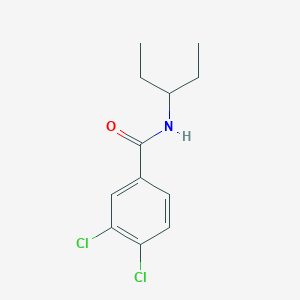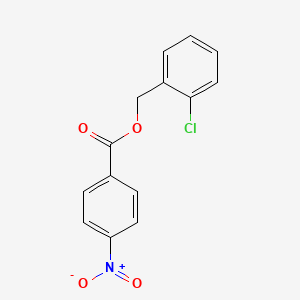
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 3466B, is a neuroprotective drug that has been extensively studied in scientific research. It is a small molecule that has shown promising results in treating neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).
Wirkmechanismus
The exact mechanism of action of N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B is not fully understood, but it is thought to act by inhibiting the activity of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition by N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to protect against neuronal damage.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of the antioxidant glutathione, reduce the levels of reactive oxygen species, and inhibit the activation of the transcription factor NF-κB, which is involved in inflammation. N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has also been shown to improve mitochondrial function, which is important for cellular energy production.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it a useful tool for studying neurodegenerative diseases. It has also been shown to have a low toxicity profile, making it a safe compound for use in animal studies. However, N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which can make dosing and timing of experiments challenging.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B. One area of research is the development of more potent and selective PARP inhibitors, which may have improved efficacy in treating neurodegenerative diseases. Another area of research is the investigation of the potential therapeutic use of N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B in other diseases, such as stroke and traumatic brain injury. Additionally, the development of new delivery methods for N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B, such as nanoparticles, may improve its efficacy and bioavailability. Overall, the study of N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has the potential to lead to the development of new treatments for neurodegenerative diseases, which are a major public health concern.
Synthesemethoden
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B can be synthesized using a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with N-methylglycinamide, followed by the reaction with phenylmagnesium bromide. The resulting product is then reacted with N-chlorosuccinimide to produce N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been extensively studied in scientific research for its neuroprotective properties. It has been shown to have a protective effect on neurons in vitro and in vivo, and has been investigated for its potential therapeutic use in neurodegenerative disorders. N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to protect against oxidative stress, excitotoxicity, and apoptosis, all of which are implicated in the pathogenesis of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-17-15(19)11-18(13-9-7-12(16)8-10-13)22(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBFRFOWHQNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5855812.png)
![N-{2-methoxy-4-[(4-methoxybenzyl)amino]phenyl}-2-methylpropanamide](/img/structure/B5855814.png)
![N-[2-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5855818.png)


![4-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5855843.png)
![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)

![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)


amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)